molecular formula C17H17BrN2O2 B10900984 N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B10900984
M. Wt: 361.2 g/mol
InChI Key: BONPBYSYNGNPSL-YBFXNURJSA-N
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Description

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The general synthetic route can be described as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-bromobenzaldehyde and 4-ethylphenoxyacetic acid hydrazide.

    Condensation Reaction: The 2-bromobenzaldehyde is reacted with 4-ethylphenoxyacetic acid hydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is typically heated under reflux conditions to facilitate the condensation reaction.

    Isolation and Purification: After the reaction is complete, the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both the 2-bromophenyl and 4-ethylphenoxy groups, which confer specific chemical properties and reactivity. This makes it distinct from other hydrazones and potentially useful in applications where these properties are advantageous.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C17H17BrN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+

InChI Key

BONPBYSYNGNPSL-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Br

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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